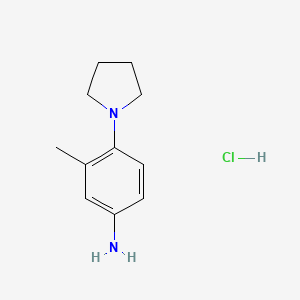

Benzenamine, 3-methyl-4-(1-pyrrolidinyl)-, monohydrochloride

Description

Properties

IUPAC Name |

3-methyl-4-pyrrolidin-1-ylaniline;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2.ClH/c1-9-8-10(12)4-5-11(9)13-6-2-3-7-13;/h4-5,8H,2-3,6-7,12H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYYWITYEVLLJLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N)N2CCCC2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3071199 | |

| Record name | Benzenamine, 3-methyl-4-(1-pyrrolidinyl)-, monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3071199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68155-75-9 | |

| Record name | Benzenamine, 3-methyl-4-(1-pyrrolidinyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68155-75-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, 3-methyl-4-(1-pyrrolidinyl)-, hydrochloride (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068155759 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 3-methyl-4-(1-pyrrolidinyl)-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenamine, 3-methyl-4-(1-pyrrolidinyl)-, monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3071199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyl-4-pyrrolidin-1-ylaniline monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.062.697 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, 3-methyl-4-(1-pyrrolidinyl)-, monohydrochloride typically involves the reaction of 3-methyl-4-(1-pyrrolidinyl)benzenamine with hydrochloric acid. The reaction conditions often include the use of solvents such as acetonitrile and water, with phosphoric acid as a catalyst .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and controlled reaction conditions ensures the consistent quality and yield of the final product .

Chemical Reactions Analysis

Structural Features and Reactivity

The compound comprises two key functional groups:

-

Aromatic primary amine (-NH₂) : Reactive in electrophilic substitution and diazotization.

-

Pyrrolidine tertiary amine : Participates in acid-base reactions and coordination chemistry.

The hydrochloride salt stabilizes the protonated aromatic amine, altering nucleophilicity.

Diazotization and Coupling

The aromatic amine undergoes diazotization in acidic media (e.g., HCl/NaNO₂ at 0–5°C). The resulting diazonium salt can couple with electron-rich aromatics (phenols, amines) to form azo derivatives .

| Reaction | Reagents/Conditions | Product |

|---|---|---|

| Diazotization | HCl, NaNO₂, 0–5°C | Diazonium chloride intermediate |

| Azo coupling | β-naphthol or aniline derivatives | Substituted azo dye |

Acylation

The amine reacts with acylating agents (e.g., acetic anhydride) to form acetamides, protecting the -NH₂ group :

Sulfonation/Nitration

Electrophilic substitution occurs at the ortho/para positions relative to the -NH₂ group. Sulfuric acid introduces sulfonic acid groups, while nitric acid yields nitro derivatives .

Protonation/Deprotonation

The tertiary amine in pyrrolidine remains unprotonated in the hydrochloride salt but can act as a weak base in neutral or alkaline conditions, forming water-soluble complexes .

Alkylation/Quaternization

Reaction with alkyl halides (e.g., methyl iodide) under basic conditions forms quaternary ammonium salts, enhancing surfactant properties :

Coordination Chemistry

The pyrrolidine nitrogen can coordinate with transition metals (e.g., Cu²⁺, Zn²⁺), forming complexes useful in catalysis or material science .

Oxidation Pathways

-

Aromatic amine oxidation : May form nitroso or nitro derivatives under strong oxidants (e.g., KMnO₄).

-

Pyrrolidine oxidation : Ozone or peroxides cleave the ring, yielding linear diamines .

Stability and Hazard Considerations

As a P-listed hazardous waste (EPA U351), it requires careful handling . Degradation under UV light or strong acids may release toxic byproducts (e.g., aniline derivatives) .

Scientific Research Applications

Analytical Chemistry

Separation Techniques:

Benzenamine, 3-methyl-4-(1-pyrrolidinyl)- has been effectively analyzed using High-Performance Liquid Chromatography (HPLC). A reverse phase HPLC method employing a Newcrom R1 column has been documented for its separation. The mobile phase typically consists of acetonitrile (MeCN), water, and phosphoric acid. For Mass Spectrometry (MS) applications, phosphoric acid can be substituted with formic acid to enhance compatibility. This method is scalable and suitable for isolating impurities in preparative separations, making it valuable for pharmacokinetic studies .

Pharmacological Applications

Potential Therapeutic Uses:

While specific therapeutic applications of benzenamine derivatives are still under investigation, compounds with similar structural characteristics have shown promise in various pharmacological contexts. For instance:

- Neuropharmacology: Compounds related to benzenamine have been studied for their potential effects on neurotransmitter systems, which could lead to novel treatments for neurological disorders.

- Antidepressant Activity: Some studies suggest that amine derivatives can exhibit antidepressant-like effects by modulating serotonin and norepinephrine levels in the brain.

Toxicological Studies

Safety Assessments:

Given its chemical structure, benzenamine derivatives require thorough toxicological evaluations. Regulatory bodies often assess the safety profiles of such compounds to ensure they do not pose significant health risks when used in research or industry. The Environmental Protection Agency (EPA) provides guidelines for reporting and managing chemicals that may be hazardous .

Case Studies and Research Findings

Case Study Overview:

- Study on HPLC Methodology: A detailed study demonstrated the effectiveness of the HPLC method for separating benzenamine derivatives from complex mixtures, highlighting its utility in both academic and industrial laboratories.

- Neuropharmacological Investigations: Research exploring the effects of similar compounds on animal models has provided insights into their potential therapeutic benefits and risks.

| Application Area | Method/Technique | Findings/Notes |

|---|---|---|

| Analytical Chemistry | HPLC | Effective separation; scalable for preparative use |

| Pharmacology | Neuropharmacological studies | Potential antidepressant activity; modulation of neurotransmitters |

| Toxicology | Safety assessments | Compliance with EPA guidelines necessary |

Mechanism of Action

The mechanism of action of Benzenamine, 3-methyl-4-(1-pyrrolidinyl)-, monohydrochloride involves its interaction with specific molecular targets and pathways. The pyrrolidine ring in the compound allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: Benzenamine, 3-methyl-4-(1-pyrrolidinyl)-, monohydrochloride

- CAS No.: 16089-43-3

- Molecular Formula : C₁₁H₁₆N₂·HCl

- Molecular Weight : 176.26 (free base) + 36.46 (HCl) = 212.72 g/mol

- InChI Key : HXGBHCCAZHQXQV-UHFFFAOYSA-N

- LogP : 2.12 (hydrophobic character indicative of moderate lipophilicity)

Applications :

Primarily utilized in analytical chemistry for separation via reverse-phase HPLC using Newcrom R1 columns. Its method involves mobile phases containing acetonitrile, water, and phosphoric acid, adaptable for MS-compatible or UPLC applications .

Comparison with Structurally Similar Compounds

Structural Analogues and Substituted Benzenamine Derivatives

The following table compares key parameters of the target compound with structurally related benzenamine derivatives:

*Estimated LogP for 4-nitroaniline hydrochloride (free base LogP ~1.0, adjusted for HCl salt).

†Estimated based on structural similarity.

Key Differences in Structure and Function

Substituent Groups: The target compound features 3-methyl and 4-pyrrolidinyl groups, enhancing steric bulk and moderate lipophilicity (LogP 2.12). In contrast, 4-nitroaniline HCl has an electron-withdrawing nitro group, increasing polarity but reducing bioavailability . Pararosaniline HCl is a triarylmethane dye with conjugated amino and imino groups, enabling strong light absorption for microscopy . Buflomedil HCl includes a ketone and trimethoxyphenyl group, contributing to its pharmacological activity as a vasodilator .

Physicochemical Properties :

- Molecular Weight : The target compound (212.72 g/mol) is smaller than Pararosaniline HCl (323.85 g/mol), making it more suitable for HPLC applications requiring rapid elution .

- LogP : The target’s LogP (2.12) suggests moderate solubility in organic phases, aligning with its use in reverse-phase HPLC. Buflomedil’s higher LogP (~2.5) correlates with enhanced membrane permeability for drug delivery .

Applications :

- Analytical Use : The target compound is specialized for HPLC separations, unlike Pararosaniline (microscopy) or Buflomedil (therapeutics) .

- Pharmacology : While Buflomedil and Pararosaniline have established biological roles, the target compound’s pharmacological profile remains uncharacterized in the literature reviewed.

Biological Activity

Benzenamine, 3-methyl-4-(1-pyrrolidinyl)-, monohydrochloride is a chemical compound with significant biological activity, particularly in pharmacological applications. This article delves into its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its pyrrolidine moiety which enhances its interaction with biological targets. The compound is often represented as follows:

This structure allows it to function effectively as a ligand for various receptors and enzymes.

The biological activity of this compound primarily involves its interaction with neurotransmitter receptors. It has been noted for its affinity towards the muscarinic acetylcholine receptors (mAChRs), particularly M2 and M4 subtypes. The binding affinity of benzenamine derivatives to these receptors can influence numerous physiological processes, including:

- Neurotransmission modulation : By acting as an antagonist or agonist at mAChRs, the compound can alter synaptic transmission and affect cognitive functions.

- Enzyme inhibition : The compound has shown potential in inhibiting specific enzymes that are crucial in metabolic pathways, contributing to its therapeutic effects against various diseases.

Biological Activity and Therapeutic Applications

Research has highlighted several therapeutic applications for benzenamine derivatives:

- Anticancer Activity : Studies indicate that compounds with similar structures exhibit cytotoxic effects on cancer cell lines. For instance, the presence of the pyrrolidine ring is associated with enhanced activity against tumor growth by inducing apoptosis in malignant cells .

- Neurological Disorders : Due to its interaction with cholinergic systems, this compound may have implications in treating conditions like Alzheimer's disease and schizophrenia. Its ability to modulate neurotransmitter levels can help alleviate symptoms associated with these disorders .

- Antimicrobial Properties : There are indications that benzenamine derivatives possess antimicrobial activity, making them candidates for developing new antibiotics or antifungal agents.

Table 1: Summary of Biological Activities

| Activity Type | Mechanism | References |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | |

| Neurological Effects | Modulates neurotransmitter release | |

| Antimicrobial | Inhibits growth of bacteria/fungi |

Notable Research Findings

- A study published in the Chemical and Pharmaceutical Bulletin demonstrated that benzenamine derivatives could selectively inhibit M2 muscarinic receptors with high affinity (Ki = 2.6 nM), suggesting potential for therapeutic use in conditions where cholinergic modulation is beneficial .

- Another research effort focused on the synthesis and evaluation of benzenamine analogs for their anticancer properties, revealing significant cytotoxicity against various cancer cell lines .

Q & A

Q. What synthetic methodologies are recommended for preparing Benzenamine, 3-methyl-4-(1-pyrrolidinyl)-, monohydrochloride with high purity?

Answer:

- Step 1 : Begin with a nucleophilic substitution reaction between 3-methyl-4-aminophenol and pyrrolidine under reflux in a polar aprotic solvent (e.g., DMF or DMSO) to introduce the pyrrolidinyl group.

- Step 2 : Purify the intermediate via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient).

- Step 3 : Perform hydrochlorination using gaseous HCl in anhydrous diethyl ether to form the monohydrochloride salt.

- Step 4 : Confirm purity (>98%) via HPLC (C18 column, mobile phase: 0.1% TFA in water/acetonitrile) and elemental analysis .

Q. Which analytical techniques are critical for structural characterization of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR (DMSO-d6) to confirm the aromatic proton environment, methyl group (δ ~2.3 ppm), and pyrrolidinyl protons (δ ~1.8–3.0 ppm).

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) in positive mode to observe the molecular ion peak [M+H] and HCl adducts.

- X-ray Diffraction (XRD) : For crystalline structure determination, particularly to resolve stereochemical ambiguities in the pyrrolidinyl moiety .

Q. What is the solubility profile of this compound in common laboratory solvents?

Answer:

- High Solubility : Polar solvents like water, methanol, and DMSO (>50 mg/mL at 25°C).

- Low Solubility : Non-polar solvents (e.g., hexane, toluene) due to ionic interactions from the hydrochloride salt.

- Experimental Validation : Conduct gravimetric analysis by dissolving 10 mg in 1 mL solvent, followed by filtration and drying to quantify undissolved residue .

Advanced Research Questions

Q. How can researchers evaluate the compound’s stability under varying pH and temperature conditions?

Answer:

- Accelerated Stability Testing :

- Prepare solutions in buffers (pH 1–13) and incubate at 40°C/75% RH for 14 days.

- Monitor degradation via HPLC, tracking the appearance of impurities (e.g., free amine or hydrolyzed pyrrolidine).

- Thermogravimetric Analysis (TGA) : Assess thermal stability by heating at 5°C/min to 300°C; observe decomposition points (>200°C typical for hydrochloride salts) .

Q. What strategies are effective for studying interactions between this compound and biological targets (e.g., receptors)?

Answer:

- Surface Plasmon Resonance (SPR) : Immobilize the target protein on a sensor chip and measure binding kinetics (ka, kd) in real-time.

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) by titrating the compound into the target solution.

- Molecular Docking : Use software like AutoDock Vina to model interactions between the pyrrolidinyl group and hydrophobic binding pockets .

Q. How should researchers address contradictory data in pharmacological studies (e.g., conflicting IC50 values)?

Answer:

- Methodological Audit : Verify assay conditions (e.g., buffer composition, cell line viability) and compound purity.

- Cross-Validation : Compare results from orthogonal assays (e.g., fluorescence polarization vs. radioligand binding).

- Meta-Analysis : Apply statistical tools (e.g., Bland-Altman plots) to evaluate inter-study variability and identify outliers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.